molecular formula C15H21NO B14647011 1-(2-Ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole CAS No. 53989-48-3

1-(2-Ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole

Katalognummer: B14647011
CAS-Nummer: 53989-48-3
Molekulargewicht: 231.33 g/mol
InChI-Schlüssel: QAFQZRYALVTNAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole is an organic compound with a complex structure that includes an indole core, a methylidene group, and an ethoxyethyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated products. Substitution reactions can result in a wide range of substituted indole derivatives, depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases, based on its chemical structure and biological activity.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(2-ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and physiological responses. The exact mechanism of action can vary depending on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-(2-ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole include other indole derivatives with different substituents, such as:

  • 1-(2-Methoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
  • 1-(2-Propoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
  • 1-(2-Butoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

53989-48-3

Molekularformel

C15H21NO

Molekulargewicht

231.33 g/mol

IUPAC-Name

1-(2-ethoxyethyl)-3,3-dimethyl-2-methylideneindole

InChI

InChI=1S/C15H21NO/c1-5-17-11-10-16-12(2)15(3,4)13-8-6-7-9-14(13)16/h6-9H,2,5,10-11H2,1,3-4H3

InChI-Schlüssel

QAFQZRYALVTNAX-UHFFFAOYSA-N

Kanonische SMILES

CCOCCN1C(=C)C(C2=CC=CC=C21)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.